Santal is a natural product found in Agnorhiza invenusta, Agnorhiza ovata, and other organisms with data available.
Santal
CAS No.: 529-60-2
Cat. No.: VC21345334
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 529-60-2 |
---|---|
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3 |
Standard InChI Key | OEYQBKYISMRWQB-UHFFFAOYSA-N |
SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O |
Melting Point | 222-223°C |
Chemical Properties of Santal
Physical and Molecular Characteristics
Santal exhibits distinctive physical and molecular properties that define its chemical behavior and potential biological interactions. The compound possesses a molecular formula of C₁₆H₁₂O₆ in its anhydrous form, though it frequently exists as a monohydrate (C₁₆H₁₂O₆·H₂O) in crystalline arrangements . Its molecular weight has been precisely determined to be 300.26 g/mol for the anhydrous form, while the monohydrate form has a molecular weight of 318.28 g/mol, reflecting the addition of a water molecule in the crystal structure . Chemical database registries have assigned santal several synonyms to facilitate identification across different nomenclature systems, including 3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one and 5,3',4'-Trihydroxy-7-methoxyisoflavone, which reflect various approaches to describing its structural features . The physical appearance of santal in crystalline form is characterized as yellow prismatic crystals, with dimensions observed in crystallographic studies measuring approximately 0.46 × 0.41 × 0.4 mm, providing distinctive morphological characteristics for identification . These physical and molecular attributes of santal are summarized in Table 1, creating a comprehensive profile of this isoflavone's fundamental chemical properties.
Table 1: Physical and Molecular Properties of Santal
Structural Analysis
The structural architecture of santal reveals complex three-dimensional arrangements that contribute significantly to its chemical properties and potential biological activities. Central to santal's structure is the benzoquinone core with its attached dihydroxyphenyl group, creating a distinctive molecular framework that determines its chemical reactivity and binding potential . Spectroscopic analyses have revealed a significant dihedral angle of 53.9(1)° between the flat planes created by the benzoquinone core and the dihydroxyphenyl group, demonstrating notable molecular twisting that breaks conjugation between the rings . This twisting configuration appears to be necessitated by steric interactions between the O5 atom and H11, illustrating how intramolecular forces influence the preferred conformation of the molecule in three-dimensional space . The torsion angle C11—C4—C5—C13 has been measured at 54.1(5)°, further quantifying the specific spatial arrangement of santal's structural elements . Additionally, santal's structure incorporates multiple functional groups including hydroxyl substituents at specific positions and a methoxy group, creating potential sites for hydrogen bonding, enzymatic interactions, and other biochemical processes that may underlie its biological activities . These structural features collectively determine santal's chemical behavior, including its solubility characteristics, reactivity patterns, and potential interactions with biological macromolecules in physiological systems.
Natural Sources and Occurrence
Botanical Sources
Santal has been identified in several plant species, with Wyethia mollis representing the most thoroughly documented botanical source. Wyethia mollis, a plant with ethnobotanical significance, contains appreciable concentrations of santal among its secondary metabolites, making it a primary natural reservoir for this isoflavone . Beyond Wyethia mollis, santal has also been reported in Pterocarpus soyauxii, demonstrating its distribution across diverse plant taxa and suggesting evolutionary conservation of biosynthetic pathways for this compound . Database records indicate that additional organisms may contain santal, though specific concentration data across different plant tissues and growth conditions remain areas requiring further investigation . The occurrence of isoflavones like santal in particular plant families follows recognizable phytochemical distribution patterns, typically aligning with taxonomic relationships that reflect shared biosynthetic capabilities among related species . Within source plants, santal likely functions as a secondary metabolite potentially involved in plant defense mechanisms, environmental adaptation, or interspecies signaling, though specific ecological roles remain to be fully elucidated through targeted research investigations . The natural distribution of santal across multiple plant species suggests convergent evolution of isoflavone biosynthesis, potentially indicating selective advantages conferred by these compounds in diverse ecological contexts.
Extraction and Isolation
The extraction and purification of santal from botanical sources involves specialized methodologies developed specifically for isolating isoflavone compounds while maintaining their structural integrity. Historical isolation of santal followed the methodology established by Waddell and colleagues in 1982, representing a pioneering approach to obtaining this specific isoflavone in purified form . Modern extraction techniques typically employ sequential solvent extraction procedures optimized for the differential solubility characteristics of isoflavones, often beginning with non-polar organic solvents and progressing to more polar extraction media . Following initial extraction, purification generally requires multiple chromatographic separation steps to isolate santal from other plant constituents, potentially including silica gel column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography techniques . The crystallization of santal into its monohydrate form suitable for structural analysis has been achieved through slow evaporation of aqueous solutions, yielding the yellow prismatic crystals that enable detailed crystallographic studies . Advanced analytical methods including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy typically complement crystallographic analysis to confirm structural details and purity of isolated santal preparations . These extraction and isolation procedures represent essential methodologies for obtaining research-grade santal for chemical analysis, biological testing, and potential pharmaceutical applications.
Crystal Structure and Molecular Interactions
Crystal Morphology and Unit Cell Parameters
Crystallographic studies of santal have revealed detailed parameters describing its three-dimensional packing arrangement and unit cell characteristics in solid state. Santal crystallizes in the orthorhombic crystal system with the space group Pca2₁, demonstrating specific symmetry operations within its crystal lattice . The unit cell dimensions have been precisely measured, with parameters a = 16.494(3) Å, b = 13.082(3) Å, and c = 6.6008(12) Å, defining the rectangular prism that constitutes the fundamental repeating unit of the crystal structure . The unit cell volume has been calculated as 1424.3(5) ų, with four santal molecules contained within each unit cell (Z = 4), providing important information about molecular packing density . X-ray diffraction data used for structural determination was collected at a temperature of 200 K using Mo Kα radiation with wavelength λ = 0.71073 Å, establishing the experimental conditions for the crystallographic analysis . The calculated density of crystalline santal monohydrate is 1.484 Mg m⁻³, reflecting the mass-to-volume relationship within the crystal lattice and providing insight into intermolecular packing efficiency . These crystallographic parameters, summarized in Table 2, provide fundamental information necessary for understanding santal's three-dimensional structure and the spatial relationships between adjacent molecules in crystalline form.
Table 2: Crystallographic Parameters of Santal Monohydrate
Hydrogen Bonding and Molecular Packing
The crystal structure of santal monohydrate exhibits elaborate hydrogen bonding networks that significantly influence molecular packing arrangements and intermolecular interactions. Within individual santal molecules, an intramolecular hydrogen bond forms between the hydroxyl group at position O6 (acting as donor) and O5 (acting as acceptor), creating a stabilizing interaction that contributes to conformational rigidity . The water molecule in the monohydrate form establishes a complex network of hydrogen bonds, interacting uniquely with three separate santal molecules through different bonding mechanisms . Specifically, the water molecule acts as a hydrogen bond donor (via H1SA) to O5 of one santal molecule, while simultaneously serving as a hydrogen bond acceptor with the O4H hydroxyl group of a second santal molecule, creating a bridging interaction between adjacent molecular units . The second hydrogen (H1SB) on the water molecule engages in stabilizing interactions with the electron-rich π system of the dihydroxyphenyl ring of a third santal molecule, demonstrating versatile interaction capabilities that extend beyond conventional hydrogen bonding . Additionally, the O4 atom functions as a hydrogen bond acceptor to O1H in another santal unit, further extending the three-dimensional hydrogen bonding network throughout the crystal lattice . Crystallographic analysis has revealed that these intermolecular O—H···O hydrogen bonds collectively link all molecular components into corrugated layers oriented parallel to the crystallographic ac plane, creating a distinctive supramolecular architecture . Beyond hydrogen bonding, π–π interactions between neighboring santal molecules have been identified, with the relatively short distance of 3.474(5) Å between the centroids of benzene rings indicating significant aromatic stacking interactions that further stabilize the crystal packing arrangement .
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